2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde
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Overview
Description
2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenylethyl group attached to the thiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-phenylethylamine with thioformamide under acidic conditions to form the thiazole ring. The aldehyde group is then introduced via formylation using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(2-Phenylethyl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(2-Phenylethyl)-1,3-thiazole-5-methanol.
Substitution: Various halogenated derivatives depending on the electrophilic reagent used.
Scientific Research Applications
2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenylethyl)-1,3-thiazole-4-carbaldehyde: Similar structure but with the aldehyde group at a different position on the thiazole ring.
2-(2-Phenylethyl)-1,3-oxazole-5-carbaldehyde: Contains an oxygen atom instead of sulfur in the heterocyclic ring.
2-(2-Phenylethyl)-1,3-thiazole-5-methanol: The aldehyde group is reduced to a primary alcohol.
Uniqueness
2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde is unique due to the specific positioning of the aldehyde group on the thiazole ring, which can influence its reactivity and interaction with other molecules. The presence of the phenylethyl group also imparts distinct physical and chemical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(2-phenylethyl)-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c14-9-11-8-13-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKZDVNAQVOHPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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